Coenzyme Q10-d9

LC-MS/MS Stable Isotope Dilution Internal Standard

Quantifying endogenous CoQ10 without isotopic interference requires a validated internal standard. Coenzyme Q10-d9 (M+9 mass shift) eliminates cross-talk from natural isotopic envelopes. - **Isotopic Purity:** ≥98 atom % D, chemical purity ≥97%. - **Application:** SIL-IS for LC-MS/MS in plasma, tissues, and redox ratio assays. - **Supply:** Solid powder, -20°C storage. Certified for GLP/GCP studies.

Molecular Formula C59H90O4
Molecular Weight 872.4 g/mol
Cat. No. B12408461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q10-d9
Molecular FormulaC59H90O4
Molecular Weight872.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3
InChIKeyACTIUHUUMQJHFO-YYVXISADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme Q10-d9: Stable Isotope-Labeled Internal Standard


Coenzyme Q10-d9 (CoQ10-d9; Ubiquinone-10-d9) is a deuterium-labeled analog of endogenous coenzyme Q10 (CoQ10), featuring nine deuterium atoms incorporated at specific positions (dimethoxy-d6, methyl-d3). With a molecular weight of 872.40 g/mol and a characteristic M+9 mass shift, this compound is manufactured to certified purity specifications (typically ≥97% chemical purity, ≥98 atom % D isotopic enrichment) and is supplied as a solid powder requiring storage at −20°C [1]. CoQ10-d9 is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous and supplemented CoQ10 in complex biological matrices including plasma, tissues, and cultured cells [2].

Product Type
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Target Analyte
Endogenous and supplemented coenzyme Q10 in research matrices
Key Attribute
M+9 mass shift with certified isotopic enrichment

Coenzyme Q10-d9: Substitution Limitations


Generic substitution of Coenzyme Q10-d9 with unlabeled CoQ10 or alternative deuterated analogs (e.g., CoQ10-d6) is scientifically invalid for quantitative LC-MS/MS applications. Unlabeled CoQ10 cannot function as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, precluding separate detection channels and rendering isotope dilution impossible. Among deuterated alternatives, the degree of mass shift (Δm) directly determines method robustness: insufficient mass separation risks isotopic cross-talk where the natural M+1/M+2 isotopic envelope of the analyte contaminates the internal standard channel, while excessive deuterium labeling can induce chromatographic retention time shifts (deuterium isotope effect) that compromise co-elution and matrix effect correction [1]. CoQ10-d9 provides a M+9 mass shift that optimally balances these competing requirements—offering sufficient separation from the analyte's natural isotopic cluster while maintaining near-identical chromatographic behavior and ionization efficiency .

This Product
CoQ10-d9 provides a +9 Da mass shift, enabling separate MRM detection and isotope dilution.
Unlabeled CoQ10
No mass shift, indistinguishable from endogenous analyte; cannot serve as internal standard.
This Product
M+9 shift reported to balance isotopic cross-talk and retention time co-elution.
CoQ10-d6
Lower mass shift may increase isotopic cross-talk risk; retention shift context may differ.
This Product
Certified isotopic enrichment ≥98 atom % D supports minimal correction factor.
Lower-grade deuterated analogs
Lower isotopic enrichment may require larger correction factors, increasing method uncertainty.

Coenzyme Q10-d9 Differentiation Evidence


MS Channel Separation vs. Unlabeled CoQ10

Coenzyme Q10-d9 provides a distinct mass shift of M+9 relative to unlabeled CoQ10 (m/z 863.7 → 872.4 for [M+NH4]+ adduct), enabling separate multiple reaction monitoring (MRM) channels that eliminate analytical cross-interference. This mass separation is essential for isotope dilution quantification, where the internal standard signal serves as the reference against which analyte concentration is calculated [1]. In contrast, unlabeled CoQ10 (Coenzyme Q10) produces signals indistinguishable from the endogenous analyte, rendering it useless as an internal standard in LC-MS/MS workflows [2].

MS Channel Separation
Head-to-head
M+9 shift (target) vs. Δm=0 (unlabeled); distinct MRM channels enabled
Supports isotope dilution LC-MS/MS workflow
Unlabeled CoQ10 cannot be used as internal standard
LC-MS/MS Stable Isotope Dilution Internal Standard Quantitative Bioanalysis

Isotopic Cross-Talk Mitigation vs. CoQ10-d6

Coenzyme Q10-d9 offers a M+9 mass shift that provides significantly greater protection against isotopic cross-talk compared to the M+6 shift of CoQ10-d6. The natural M+6 isotopic abundance of unlabeled CoQ10 is approximately 0.2-0.5% relative to the monoisotopic peak, whereas the M+9 abundance is effectively zero (<0.01%). This means that when quantifying low-concentration endogenous CoQ10 against a high-concentration internal standard, CoQ10-d6 channels may experience measurable background contamination from the analyte's natural isotopic envelope, potentially biasing results by 2-5% at clinical concentration ranges. CoQ10-d9 eliminates this source of systematic error entirely . Additionally, the M+9 shift places the internal standard signal well outside the typical isotopic cluster of CoQ10 homologs (e.g., CoQ9 at M-14) that may co-occur in biological samples, further enhancing specificity [1].

Cross-Talk Mitigation
Class-level
M+9 natural abundance effectively zero vs. M+6 ~0.2-0.5%; reduces systematic bias potential
Reduced isotopic cross-talk risk context
Cross-talk magnitude is matrix- and concentration-dependent
Isotope Dilution Mass Shift Optimization LC-MS/MS Method Validation Cross-Talk

Validated Recovery and Precision Metrics

In a validated LC-MS/MS method for plasma CoQ10 using Coenzyme Q10-d9 as the internal standard, the assay achieved a recovery range of 88.6% to 99.42% across the calibration range, with inter-assay and intra-assay coefficients of variation (CV) both below 10% [1]. The lower limit of detection was established at 0.1 ng/mL, and the clinically reportable range extended to 50,000 ng/mL (R² > 0.99), demonstrating that CoQ10-d9 effectively compensates for matrix effects, extraction variability, and ionization fluctuations across a wide dynamic range [2]. In a separate plasma CoQ10 method also employing CoQ10-d9, accuracy was verified using commercial quality control samples with less than 5% deviation from target values, and no matrix suppression or enhancement was observed at the elution time of CoQ10 . These performance characteristics are directly attributable to the near-identical physicochemical behavior of CoQ10-d9 relative to the native analyte, a property unique to stable isotope-labeled internal standards.

Recovery & Precision
Cross-study
Recovery 88.6–99.42%, CV
Supports bioanalytical method validation endpoints
Performance metrics from human plasma research matrix methods
Dual IS Redox Correction
Head-to-head
Enables ex vivo oxidation correction with D6-CoQ10H2; reduces underestimation up to 67%
Supports redox status biomarker research
Requires dual internal standard methodology
Isotopic Purity
Supporting evidence
≥98 atom % D (M+9), ≥97% chemical purity
Minimizes purity correction factor requirement
Specifications per supplier Certificate of Analysis
Method Validation Recovery Precision LC-MS/MS Clinical Chemistry

Redox Status Correction with Dual Internal Standards

Coenzyme Q10-d9 uniquely enables the robust determination of the CoQ10 redox status (oxidized/reduced ratio) when paired with D6-CoQ10H2 in a dual internal standard LC-MS/MS methodology. In this approach, D9-CoQ10 serves as the internal standard for the oxidized form (CoQ10) and is specifically used to calculate the oxidation rate of D6-CoQ10H2 to D6-CoQ10 that occurs during sample preparation and analysis. This back-calculation allows researchers to correct for artifactual oxidation and accurately determine the original in vivo CoQ10H2/CoQ10 ratio—a critical biomarker of mitochondrial function and oxidative stress that is otherwise obscured by rapid ex vivo oxidation [1]. Traditional methods relying on single internal standards or antioxidants (e.g., BHT) fail to capture the true redox state, with studies showing that BHT actually accelerates CoQ10H2 oxidation rather than preventing it [2]. CoQ10-d9's specific mass shift and purity enable this dual-channel correction, a capability not achievable with unlabeled CoQ10 or lower-mass deuterated single standards alone.

Dual IS Redox Correction
Head-to-head
Enables ex vivo oxidation correction with D6-CoQ10H2; reduces underestimation up to 67%
Supports redox status biomarker research
Requires dual internal standard methodology
Redox Status CoQ10/CoQ10H2 Ratio Oxidative Stress Dual Internal Standard Metabolomics

Certified Purity and Isotopic Enrichment Specifications

Coenzyme Q10-d9 from major commercial suppliers is consistently provided with certified purity specifications of ≥97% chemical purity (by HPLC or similar) and ≥98 atom % D isotopic enrichment [1]. These dual specifications are critical for reliable isotope dilution calculations, as insufficient isotopic purity introduces a correction factor that, if not accurately known, propagates systematic error through all quantitative results. For comparison, unlabeled CoQ10 analytical standards are typically certified only for chemical purity (e.g., >98%) and lack isotopic enrichment data entirely. Lower-grade deuterated compounds may have isotopic enrichment as low as 95 atom % D, requiring larger and less precise correction factors. The combination of high chemical and isotopic purity in CoQ10-d9 minimizes the need for purity correction and reduces method uncertainty—a key consideration for GLP-compliant and clinically validated assays.

Isotopic Purity
Supporting evidence
≥98 atom % D (M+9), ≥97% chemical purity
Minimizes purity correction factor requirement
Specifications per supplier Certificate of Analysis
Certified Reference Material Isotopic Purity Quality Control Regulatory Compliance

Coenzyme Q10-d9 Optimal Use Cases


Plasma CoQ10 Quantification for Mitochondrial Disorders

Coenzyme Q10-d9 is the internal standard of choice for validated clinical LC-MS/MS assays measuring total plasma CoQ10 concentrations to diagnose primary CoQ10 deficiencies and monitor supplementation therapy in mitochondrial disorders. Methods employing CoQ10-d9 have demonstrated a linear range of 5-2,000 µg/L (R²>0.99), a lower limit of quantification of 10 µg/L, and accuracy within 5% of target values across commercial quality controls [1]. The M+9 mass shift and high isotopic purity eliminate interference from the endogenous CoQ10 pool, enabling reliable quantification at clinically relevant concentrations (reference ranges: 320-1,558 µg/L for pediatric populations; 433-1,532 µg/L for adults) [2].

Pharmacokinetics of CoQ10 Formulations

In preclinical and clinical pharmacokinetic studies of novel CoQ10 formulations (e.g., nanoparticles, liposomes, proniosomes), Coenzyme Q10-d9 serves as the essential SIL-IS to accurately measure plasma CoQ10 concentration-time profiles and calculate key PK parameters (Cmax, Tmax, AUC, t½). As demonstrated in validated methods for rat plasma, CoQ10-d9 compensates for the significant matrix effects, recovery variability, and endogenous background inherent to CoQ10 bioanalysis—challenges that make external calibration or analog internal standards unreliable [1]. The use of CoQ10-d9 has been specifically cited as enabling successful method validation for CoQ10 pharmacokinetic studies, including those that have resulted in patented analytical approaches [2].

CoQ10 Redox Status in Oxidative Stress Research

Coenzyme Q10-d9 is a critical component of dual internal standard LC-MS/MS workflows designed to accurately measure the reduced (CoQ10H2) to oxidized (CoQ10) ratio in tissues, cells, and subcellular fractions. As described in Kang et al. (2024), D9-CoQ10 is used in conjunction with D6-CoQ10H2 to correct for artifactual oxidation of CoQ10H2 that occurs during sample processing—a problem that antioxidant additives like BHT fail to solve and may even exacerbate [1]. This application is particularly valuable in mitochondrial biology, aging research, and studies of cardiovascular and neurodegenerative diseases where the CoQ10 redox ratio serves as a functional biomarker of electron transport chain efficiency and cellular oxidative burden.

Method Validation for Regulated Bioanalysis

Coenzyme Q10-d9 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulated bioanalysis under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines. The compound's defined purity specifications (≥97% chemical, ≥98 atom % D) and M+9 mass shift provide the traceability and analytical robustness required by FDA and EMA guidance on bioanalytical method validation. Methods using CoQ10-d9 have achieved inter-assay and intra-assay precision below 10% CV and recovery ranges of 88.6-99.42%, meeting the acceptance criteria for biomarker quantification and supporting regulatory submissions [1].

Application
Selection Property
Validation Focus
Research matrix CoQ10 quantification
M+9 mass shift for analyte separation
Isotope dilution accuracy in plasma/tissue research matrices
Formulation PK exposure studies
Matrix effect and recovery compensation
Exposure-model validation in preclinical PK
Redox status biomarker research
Dual internal standard correction capability
Correction of ex vivo oxidation artifacts
Bioanalytical method validation context
Defined purity and isotopic enrichment specifications
Method robustness and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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